2,2,6,6-Tetramethylpiperidine maleate

Organic synthesis Laboratory reagent handling Salt form selection

Volatile liquid amines introduce dosing errors and odor hazards in process-scale synthesis. This maleate salt solves that by providing 2,2,6,6-tetramethylpiperidine as a non-hygroscopic crystalline solid (mp 34-38 °C) for accurate gravimetric dispensing, eliminating the flammability (flash point 37 °C) and handling risks of the free base. Key Differentiation: - Precise Stoichiometry: Solid form permits exact in situ generation of LiTMP or NaTMP bases for selective proton abstraction without competing nucleophilic attack. - Dual-Function Maleate: Enables transesterification for hindered amine light stabilizer (HALS) synthesis, unlike hydrochloride salts. - Industrial Safety: Higher flash point (>110 °C) simplifies storage and use in regulated polymerization facilities.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 73771-83-2
Cat. No. B14455636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylpiperidine maleate
CAS73771-83-2
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1(CCCC(N1)(C)C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3,4)10-8;5-3(6)1-2-4(7)8/h10H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyFDZCNTROIZAWLL-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethylpiperidine Maleate (CAS 73771-83-2): Chemical Identity and Core Characteristics for Sourcing Decisions


2,2,6,6-Tetramethylpiperidine maleate (CAS 73771-83-2) is the maleic acid salt of 2,2,6,6-tetramethylpiperidine (TMP), a sterically hindered cyclic secondary amine [1]. With molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g·mol⁻¹, this salt combines the non-nucleophilic base properties of the TMP cation—characterized by pKa ≈ 11.07 at 25 °C for the conjugate acid—with the dicarboxylic maleate counterion [2][3]. Unlike the free base, which is a colorless liquid at room temperature (mp −59 °C), the maleate salt presents as a white to pink crystalline powder (mp 34–38 °C), offering distinct handling and formulation advantages in both organic synthesis and polymer stabilization applications .

Why 2,2,6,6-Tetramethylpiperidine Maleate Cannot Be Replaced by the Free Base or Other Hindered Amine Salts


In-class substitution of 2,2,6,6-tetramethylpiperidine maleate with the free base (CAS 768-66-1), hydrochloride salt (CAS 935-22-8), or less hindered piperidine analogs introduces quantitative penalties in physical form, hydrogen-bonding architecture, and application-specific performance. The free base is a flammable liquid (flash point 37 °C) with a fishy amine odor, requiring storage at 2–30 °C under inert atmosphere ; the maleate salt, by contrast, is an odorless crystalline solid (mp 34–38 °C) that simplifies weighing, reduces volatilization losses, and eliminates the odor nuisance associated with the parent amine . The maleate counterion contributes three hydrogen-bond donors and five hydrogen-bond acceptors per formula unit, versus two donors and one acceptor for the hydrochloride salt—a structural distinction that directly affects crystal packing, solubility in oxygenated solvents, and compatibility with polar polymer matrices [1]. Furthermore, the moderate basicity (pKa 11.07) and pronounced steric hindrance of the TMP cation confer regioselectivity advantages in catalytic chlorination reactions that less hindered amines such as 2,6-dimethylpiperidine cannot replicate .

Quantitative Differentiation Evidence: 2,2,6,6-Tetramethylpiperidine Maleate Versus Comparators


Physical Form and Handling Safety: Crystalline Maleate Salt Versus Volatile Free Base Liquid

2,2,6,6-Tetramethylpiperidine free base is a colorless liquid with a melting point of −59 °C and a flash point of 37 °C, classified as a flammable liquid (Flam. Liq. 3) with a fishy amine odor that complicates benchtop handling . The maleate salt form, in contrast, is a white to pink crystalline powder with a melting point of 34–38 °C and a flash point above 110 °C, which eliminates the flammability hazard during routine weighing and transfers the material into a non-volatile solid domain at ambient temperature . This phase transition from liquid to crystalline solid reduces evaporative loss during long-term storage and enables accurate gravimetric dispensing without the need for chilled or inert-atmosphere handling.

Organic synthesis Laboratory reagent handling Salt form selection

Hydrogen-Bonding Architecture: Maleate Versus Hydrochloride Counterions for Crystal Engineering and Solubility Tuning

The choice of counterion in hindered amine salts directly governs the hydrogen-bonding topology and resultant solid-state properties. 2,2,6,6-Tetramethylpiperidine maleate (C₁₃H₂₃NO₄, MW 257.33) presents three hydrogen-bond donors (two from the carboxylic acid groups of maleic acid, one from the protonated piperidinium nitrogen) and five hydrogen-bond acceptors (two carbonyl oxygens, two carboxylate oxygens, and the piperidine nitrogen lone pair) . The hydrochloride salt (C₉H₂₀ClN, MW 177.71), by comparison, offers only two hydrogen-bond donors and a single hydrogen-bond acceptor [1]. This 3-donor/5-acceptor architecture in the maleate salt enables more extensive intermolecular hydrogen-bonding networks, which correlate with the higher melting point (34–38 °C vs. the hydrochloride's typically lower decomposition range) and altered solubility in oxygenated solvents such as ethanol and tetrahydrofuran.

Crystal engineering Salt screening Solubility modulation

Basicity and Steric Hindrance: Quantitative pKa Differentiation of TMP-Based Compounds Versus Unhindered Aliphatic Amines

The conjugate acid of 2,2,6,6-tetramethylpiperidine exhibits a pKa of approximately 11.07 in water at 25 °C [1], placing it in the moderate basicity range—weaker than conventional aliphatic secondary amines such as piperidine (pKa ≈ 11.2) but stronger than aromatic amines. Crucially, the four α-methyl groups create exceptional steric shielding around the nitrogen center, resulting in markedly reduced nucleophilicity versus less hindered analogs. In comparison, 2,6-dimethylpiperidine—bearing only two methyl groups—is significantly more nucleophilic and less selective in deprotonation reactions, making it unsuitable for applications requiring kinetic basicity without competing nucleophilic pathways [2]. The TMP anion (LiTMP), generated by deprotonation of the parent amine, has been employed for over 40 years as a selective proton-abstraction reagent, with its low nucleophilicity attributed to the absence of β-hydrogen atoms—a structural feature that distinguishes it from lithium diisopropylamide (LDA) [3].

Non-nucleophilic base Selective deprotonation Steric hindrance

Catalytic Ortho-Selectivity in Phenol Chlorination: TMP Versus Tetraalkylammonium Chloride Catalysts

In the catalytic chlorination of phenols using SO₂Cl₂ in aromatic solvents, 2,2,6,6-tetramethylpiperidine functions as a catalyst that directs chlorine substitution preferentially to the ortho position of the phenolic ring . This ortho-selectivity contrasts sharply with tetraalkylammonium chloride catalysts, which promote moderate para-selectivity under analogous conditions. Even electron-deficient phenols such as 2-hydroxybenzaldehyde and 2′-hydroxyacetophenone undergo successful ortho-chlorination with TMP catalysis. Notably, ortho-selectivity increases with elevated reaction temperature—an operational characteristic opposite to that observed with primary and less hindered secondary amine catalysts, where elevated temperatures generally erode regiochemical control .

Regioselective catalysis Phenol chlorination Ortho-selectivity

Ziegler-Natta Catalyst Performance: TMP as Internal and External Electron Donor Versus Ethyl Benzoate

In MgCl₂-supported TiCl₄ Ziegler-Natta catalyst systems for propylene polymerization, 2,2,6,6-tetramethylpiperidine (TMPiP) has been evaluated as both an internal and external electron donor, benchmarked against ethyl benzoate (EB). When TMPiP is employed as the external donor with MgCl₂/TiCl₄/phthalate ester catalysts, the fraction of atactic polypropylene formed increases with decreasing ester content in the catalyst; however, the stereoregularity of the isotactic polymer fraction—as quantified by ¹³C NMR—is simultaneously enhanced [1]. As an internal Lewis base, EB proved more effective overall, yielding porous, free-flowing, high-activity catalysts, whereas TMPiP showed limitations due to partial decomposition by SiCl₄ during support preparation [2]. FTIR evidence confirmed, however, that an adequate surface structure for stereospecific site formation was achieved in the MgCl₂/TMPiP/TiCl₄ system [3].

Ziegler-Natta catalysis Polypropylene stereoregularity Internal Lewis base

Maleate Counterion as a Functional Handle: Differentiation from Simple Halide Salts for Downstream Derivatization

The maleate counterion in 2,2,6,6-tetramethylpiperidine maleate is not merely a passive salt-former—it introduces a reactive α,β-unsaturated diester moiety that can participate in further synthetic transformations. Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate (BPM, CAS 69096-19-1), a closely related compound synthesized from dimethyl maleate and 2,2,6,6-tetramethyl-4-piperidinol, serves as a key intermediate for new types of hindered amine light stabilizers (HALS) [1]. Under optimized conditions employing zeolite-supported tetraisopropyl titanate as catalyst, BPM synthesis achieves high reaction rates and yields with good selectivity and catalyst recyclability [1]. In contrast, the hydrochloride and hydrobromide salts of TMP offer no such synthetic handles—their halide counterions are chemically inert under most non-aqueous reaction conditions, limiting their utility to simple base-release applications. The solubilities of BPM have been quantitatively measured in hexane, heptane, octane, m-xylene, and tetrahydrofuran from 253.15 K to 310.15 K using the Glew–Hildebrand saturation technique, providing essential process engineering data for crystallization and purification scale-up [2].

HALS intermediates Polymerizable stabilizers Maleate ester chemistry

Optimal Application Scenarios for 2,2,6,6-Tetramethylpiperidine Maleate Based on Differential Evidence


Non-Nucleophilic Base for Regioselective Deprotonation in Multi-Functional Substrate Synthesis

When synthetic routes require deprotonation of substrates bearing electrophilic functional groups (esters, nitriles, ketones), the TMP cation's combination of pKa ≈ 11.07 and low nucleophilicity—conferred by four α-methyl groups—enables selective proton abstraction without competing nucleophilic attack [1]. The crystalline maleate salt can be converted to the active LiTMP or NaTMP base in situ by treatment with organolithium or organosodium reagents. This approach is preferable to using pre-formed LiTMP solutions when precise stoichiometric control of the hindered base is required, as the solid maleate salt permits accurate gravimetric dispensing that is impractical with the free base liquid or commercially supplied LiTMP solutions in THF/ethylbenzene .

Ortho-Selective Chlorination Catalyst for Pharmaceutical Intermediate Manufacturing

For the production of ortho-chlorophenol pharmaceutical intermediates, 2,2,6,6-tetramethylpiperidine maleate can serve as a precursor to the active TMP catalyst. The TMP-catalyzed chlorination system using SO₂Cl₂ in aromatic solvents delivers ortho-selectivity that is complementary to the para-selectivity obtained with tetraalkylammonium chloride catalysts, and unlike less hindered amine catalysts, selectivity improves at elevated temperatures [1]. The maleate salt form facilitates precise catalyst loading in process-scale batch reactors due to its crystalline, non-hygroscopic nature, reducing the variability associated with dispensing volatile liquid amines.

HALS Intermediate Synthesis via Maleate Ester Transesterification

When the procurement objective is the synthesis of hindered amine light stabilizers (HALS) for polymer additive formulations, 2,2,6,6-tetramethylpiperidine maleate provides the maleate ester functionality required for transesterification with 2,2,6,6-tetramethyl-4-piperidinol (TMP-ol) to yield bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate (BPM) [1]. This contrasts with hydrochloride or hydrobromide salts, which cannot participate in ester-forming reactions. The solubility data available for BPM in five organic solvents across the 253.15–310.15 K range further support downstream crystallization process design .

Ziegler-Natta External Donor for Isotactic Polypropylene Stereoregularity Tuning

In polypropylene production using MgCl₂/TiCl₄/phthalate ester Ziegler-Natta catalyst systems, 2,2,6,6-tetramethylpiperidine (generated from its maleate salt) can be employed as an external electron donor to modulate the stereoregularity of the isotactic polymer fraction [1]. ¹³C NMR analysis confirms that TMP as external donor increases isotactic stereoregularity relative to polymerization without an external donor, albeit with a concomitant increase in atactic fraction at low internal ester content [1]. The maleate salt's solid form and higher flash point (>110 °C vs. 37 °C for the free base) make it a safer option for introduction into industrial polymerization facilities where flammable liquid handling is tightly regulated .

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